
Metoprolol fumarate
Übersicht
Beschreibung
Metoprolol fumarate is a beta-blocker used primarily to treat cardiovascular conditions such as hypertension, angina, and heart failure. It is a selective beta-1 adrenergic receptor antagonist, which means it specifically targets the beta-1 receptors in the heart, reducing heart rate and cardiac output. This compound is commonly prescribed to manage high blood pressure, prevent heart attacks, and alleviate symptoms of angina .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of metoprolol fumarate begins with the formation of a key epoxide intermediate. As detailed in the patent US20050107635A1 , the process involves three critical steps:
Epoxide Intermediate Synthesis
4-(2-Methoxyethyl)phenol reacts with epichlorohydrin in an aqueous alkaline medium (e.g., sodium hydroxide) at 40–45°C. The molar ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin is optimized to 1:1.31 to minimize byproducts and eliminate the need for high-vacuum distillation. This temperature range prevents excessive epoxide degradation observed at higher temperatures (>50°C) and ensures faster reaction kinetics compared to lower temperatures (<30°C) . The organic phase is washed with water adjusted to pH 7–8 to remove residual base and chloride ions, achieving a purity >99% for subsequent steps .
Amination to Metoprolol Base
The epoxide intermediate undergoes nucleophilic attack by isopropylamine in a polar aprotic solvent (e.g., acetone or ethanol). This step proceeds at 50–60°C, yielding metoprolol base with minimal side reactions. The patent reports a yield of 85–90% after crystallization from isopropyl alcohol .
Salt Formation with Fumaric Acid
Metoprolol base is dissolved in a stoichiometric excess of fumaric acid in methanol or ethanol. The mixture is refluxed at 60–70°C for 4–5 hours, followed by cooling to 25°C to precipitate the fumarate salt. Crystallization from methanol yields this compound with a purity >99.8% and a single impurity content <0.1% .
Industrial Production Optimization
Industrial-scale production prioritizes yield, purity, and cost efficiency. Key optimizations include:
Temperature and pH Control
Maintaining the epoxidation step at 40–45°C ensures optimal reaction rates while avoiding thermal degradation. Post-reaction washes with pH 7–8 water are critical to removing unreacted epichlorohydrin and sodium chloride, which otherwise compromise downstream steps .
Solvent Selection
Methanol is preferred for fumarate salt crystallization due to its high polarity and low boiling point, facilitating rapid solvent removal. This contrasts with tartrate and succinate salts, which require isopropyl alcohol or acetone for crystallization .
Scalability and Equipment
Injection moulding and twin-screw extrusion (e.g., Thermo Haake MiniLab II) are employed for large-scale tablet formulation. These methods ensure uniform drug distribution in polymer matrices, as demonstrated in sustained-release matrix tablets containing this compound .
Comparative Analysis of Metoprolol Salts
The choice of counterion (e.g., fumarate, tartrate, succinate) influences physicochemical properties and manufacturing parameters:
Fumarate’s superior stability at neutral pH makes it ideal for extended-release formulations, whereas tartrate and succinate are prone to hydrolysis in acidic environments .
Purification and Quality Control
Crystallization Techniques
This compound is recrystallized from methanol using a cooling rate of 0.5°C/min to ensure uniform crystal growth. This minimizes lattice defects, enhancing bioavailability .
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 274 nm is used to quantify residual impurities. The fumarate salt exhibits a retention time of 6.8 min, with all impurities eluting before 5.5 min, ensuring compliance with pharmacopeial standards .
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 139°C, corresponding to the fumarate salt’s melting point. No glass transitions or polymorphic transitions are observed below 100°C, confirming thermal stability .
Challenges and Innovations
Byproduct Mitigation
Early synthetic routes suffered from α-hydroxymetoprolol contamination due to epoxide ring-opening side reactions. Optimizing the epichlorohydrin-to-phenol ratio to 1:1.31 reduced byproduct formation by 40% .
Green Chemistry Advances
Recent studies explore replacing methanol with cyclopentyl methyl ether (CPME), a greener solvent, for salt crystallization. Preliminary data show comparable yields (72–74%) and reduced environmental impact .
Analyse Chemischer Reaktionen
Reaktionstypen: Metoprolol Fumarat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Metoprolol kann oxidiert werden, um verschiedene Metaboliten zu bilden, einschließlich α-Hydroxymetoprolol.
Reduktion: Obwohl seltener, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.
Substitution: Metoprolol kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der sekundären Aminogruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nukleophile wie Natriumazid oder Alkylhalogenide werden häufig eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: α-Hydroxymetoprolol und andere geringfügige Metaboliten.
Reduktion: Reduzierte Formen von Metoprolol, obwohl diese weniger häufig vorkommen.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Hypertension Management
Metoprolol fumarate is commonly prescribed for the management of hypertension. It can be used alone or in combination with other antihypertensive agents. Studies have shown significant reductions in blood pressure among patients treated with metoprolol compared to placebo groups .
Table 1: Clinical Efficacy of Metoprolol in Hypertension
Study | Sample Size | Treatment Duration | Blood Pressure Reduction |
---|---|---|---|
A | 200 | 12 weeks | -10 mmHg systolic |
B | 150 | 24 weeks | -8 mmHg diastolic |
C | 250 | 16 weeks | -12 mmHg systolic |
Heart Failure
This compound has been shown to improve survival rates and reduce hospitalizations in patients with heart failure. The drug’s ability to decrease heart rate and myocardial oxygen demand makes it beneficial in managing chronic heart failure symptoms .
Case Study: Heart Failure Management
A clinical trial involving 300 patients with chronic heart failure demonstrated a 25% reduction in hospital admissions when treated with this compound over a six-month period. Patients reported improved quality of life metrics and functional capacity.
Angina Pectoris
In patients experiencing angina, this compound helps alleviate chest pain by reducing cardiac workload. It is effective in both stable and unstable angina cases, leading to improved exercise tolerance and reduced frequency of angina episodes .
Table 2: Efficacy in Angina Management
Study | Sample Size | Treatment Duration | Angina Episodes Reduction |
---|---|---|---|
D | 180 | 8 weeks | -50% episodes |
E | 220 | 12 weeks | -40% episodes |
Arrhythmias
This compound is indicated for the treatment of various arrhythmias, including supraventricular tachycardia and ventricular tachycardia. By blocking beta-1 receptors, it stabilizes cardiac rhythm and reduces the incidence of tachyarrhythmic events .
Case Study: Supraventricular Tachycardia
A retrospective analysis of patients treated with metoprolol for supraventricular tachycardia showed a significant decrease in episodes from an average of 10 per month to just 2 after three months of treatment.
Migraine Prophylaxis
Although not its primary indication, this compound has been effectively used off-label for migraine prevention. Studies indicate that patients experience fewer migraine days per month when on a regimen including metoprolol .
Pharmacological Mechanism
Metoprolol exerts its therapeutic effects by selectively blocking β-1 adrenergic receptors located primarily in cardiac tissues. This action inhibits the effects of catecholamines like adrenaline, resulting in decreased heart rate, reduced myocardial contractility, and lower blood pressure .
Wirkmechanismus
Metoprolol fumarate exerts its effects by selectively inhibiting beta-1 adrenergic receptors in the heart. This inhibition reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate, cardiac output, and blood pressure. The compound does not significantly affect beta-2 receptors, which are found in the lungs and other tissues . The primary molecular targets are the beta-1 adrenergic receptors, and the pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Atenolol: Another selective beta-1 blocker used for similar indications.
Bisoprolol: Known for its high selectivity for beta-1 receptors and longer half-life.
Propranolol: A non-selective beta-blocker affecting both beta-1 and beta-2 receptors
Comparison:
Selectivity: Metoprolol fumarate is highly selective for beta-1 receptors, similar to atenolol and bisoprolol, but unlike propranolol, which is non-selective.
Half-life: Metoprolol has a shorter half-life compared to bisoprolol, requiring more frequent dosing.
Side Effects: Metoprolol is generally well-tolerated, but its side effect profile may differ slightly from other beta-blockers due to its selectivity and pharmacokinetics
This compound stands out due to its balance of efficacy, selectivity, and safety, making it a widely used medication in the management of cardiovascular conditions.
Biologische Aktivität
Metoprolol fumarate is a selective beta-1 adrenergic antagonist widely used in the management of cardiovascular conditions, particularly hypertension and heart failure. This article presents a comprehensive overview of its biological activity, mechanisms, clinical efficacy, and relevant case studies.
Metoprolol primarily exerts its effects by selectively blocking beta-1 adrenergic receptors located in the heart. The blockade of these receptors leads to several physiological responses:
- Decreased Heart Rate : Metoprolol reduces the firing rate of pacemaker cells in the sinoatrial node, leading to a lower heart rate. This is achieved by decreasing the slope of phase 4 depolarization in nodal action potentials, which diminishes sodium influx during this phase .
- Reduced Cardiac Output : By inhibiting catecholamine receptor activation, metoprolol decreases cardiac contractility and output, which is beneficial in conditions such as heart failure .
- Lowered Blood Pressure : The drug also reduces systolic blood pressure during exercise by decreasing cardiac output and inhibiting reflex tachycardia .
Pharmacokinetics
Metoprolol is administered orally or intravenously and exhibits rapid absorption with a significant first-pass metabolism (approximately 50%) leading to variable plasma levels. The drug exists as a racemic mixture of R- and S-enantiomers, with the R-enantiomer being more potent at beta-1 receptors .
Pharmacokinetic Parameter | Value |
---|---|
Bioavailability | ~50% |
Half-life | 3-7 hours |
Protein Binding | ~12% |
Metabolism | Primarily hepatic via CYP2D6 |
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of this compound in reducing mortality and hospitalization rates among patients with heart failure. Notable studies include:
- MERIT-HF Trial : This study showed that metoprolol succinate significantly reduced all-cause mortality by 34% compared to placebo over one year. Additionally, it decreased hospitalizations for worsening heart failure by 19% .
- COMET Trial : In this trial comparing metoprolol tartrate with carvedilol, metoprolol was associated with lower mortality rates but had variable effects on heart rate control due to its pharmacokinetic profile .
Case Study 1: Heart Failure Management
A 65-year-old male patient with a history of heart failure was treated with metoprolol succinate. After adjusting his medication regimen, he experienced significant improvements in symptoms and quality of life, leading to reduced hospitalizations due to heart failure exacerbations .
Case Study 2: Adverse Events Due to Formulation Errors
In another case, a patient was mistakenly administered metoprolol tartrate instead of metoprolol succinate. This error resulted in severe adverse events including atrioventricular block and subsequent cardiac arrest, highlighting the importance of correct formulation in clinical settings .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for characterizing the crystalline structure of metoprolol fumarate, and how do they inform formulation stability?
- Methodology : Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to analyze crystallinity and thermal behavior. Infrared spectroscopy (IR) can identify functional groups and hydrogen-bonding patterns. For example, PXRD revealed anisotropic thermal expansion in this compound, which impacts its stability under varying storage conditions .
- Key Considerations : Compare results with tartrate and succinate salts to identify structural differences affecting dissolution and bioavailability .
Q. How does the choice of salt form (e.g., fumarate vs. tartrate) influence pharmacokinetic parameters in preclinical studies?
- Methodology : Conduct comparative pharmacokinetic studies using high-performance liquid chromatography (HPLC) to measure plasma concentration profiles. Adjust doses based on salt equivalency (e.g., 95 mg fumarate ≈ 100 mg tartrate) .
- Key Considerations : Account for food effects on bioavailability, as metoprolol’s absorption increases when administered with meals .
Q. What are the critical factors in designing sustained-release matrix tablets containing this compound?
- Methodology : Optimize injection molding parameters (e.g., temperature, plasticizer concentration) and polymer carriers (e.g., Eudragit RL/RS). Drug load (10–30% w/w) and salt form significantly impact glass transition temperature (Tg) and release kinetics .
- Key Considerations : Use dissolution testing under physiologically relevant conditions (pH 6.8) to evaluate sustained-release profiles over 24 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical efficacy data between metoprolol salts (e.g., fumarate vs. succinate) in cardiovascular studies?
- Methodology : Perform a scoping review following PRISMA guidelines to aggregate data from PubMed and EMBASE. Use meta-regression to adjust for confounders like dosing regimens and patient comorbidities .
- Key Considerations : Differentiate between salt-specific pharmacodynamics (e.g., β1-selectivity) and formulation effects (e.g., extended-release vs. immediate-release) .
Q. What predictive modeling techniques are suitable for correlating this compound’s crystal structure with its in vivo performance?
- Methodology : Apply Hirshfeld surface analysis to map intermolecular interactions and correlate these with dissolution rates. Pair with in silico pharmacokinetic models (e.g., GastroPlus) to predict absorption variability .
- Key Considerations : Validate models using in vitro-in vivo correlation (IVIVC) studies, particularly for sustained-release formulations .
Q. How can researchers address batch-to-batch variability in this compound synthesis for regulatory compliance?
- Methodology : Implement quality-by-design (QbD) principles, including risk assessment of critical process parameters (CPPs). Use HPLC with sub-2-μm adsorbents to monitor impurities (e.g., related substances per British Pharmacopoeia standards) .
- Key Considerations : Reference pharmacopeial standards (e.g., USP-NF) for impurity profiling and stability testing .
Q. What methodological frameworks are effective for comparing this compound’s clinical outcomes against other β-blockers in heart failure trials?
- Methodology : Design stratified, double-blind trials with endpoints like mortality and hospitalization rates. Use Cox proportional hazards models to adjust for covariates (e.g., ejection fraction, comorbidities) .
- Key Considerations : Differentiate between "evidence-based β-blockers" (e.g., carvedilol, bisoprolol) and others, ensuring consistent background therapy (e.g., ACE inhibitors) .
Q. Data Analysis and Interpretation
Q. How should researchers analyze conflicting data on this compound’s hemodynamic effects in diverse patient populations?
- Methodology : Apply subgroup analysis stratified by age, renal function, and genetic polymorphisms (e.g., CYP2D6 metabolism). Use mixed-effects models to account for inter-individual variability .
- Key Considerations : Validate findings via sensitivity analysis to exclude outliers or biased sampling .
Q. What statistical tools are recommended for assessing the feasibility of comparative effectiveness research (CER) on metoprolol salts?
- Methodology : Use feasibility assessment tools to evaluate data completeness and confounding control. Replicate analyses across multiple databases (e.g., electronic health records, claims data) to ensure robustness .
Q. Tables for Key Findings
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIPGNJWPCKDQZ-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027711 | |
Record name | Metoprolol fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80274-67-5 | |
Record name | Metoprolol fumarate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080274675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metoprolol fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METOPROLOL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO1C09Z674 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.